molecular formula C22H22BrN3O2 B3573300 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B3573300
M. Wt: 440.3 g/mol
InChI Key: XVUXGOBKQZMFRR-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Acylation: The acylation of the quinoline derivative with piperidine and acetic anhydride or acetyl chloride forms the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide: Lacks the bromine atom at the 6-position.

    N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide: Contains a chlorine atom instead of bromine.

    N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position in N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide may confer unique chemical and biological properties, such as increased reactivity and enhanced biological activity.

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2/c23-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)21(22(28)24-18)25-19(27)14-26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUXGOBKQZMFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
Reactant of Route 6
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide

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